(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol

Medicinal chemistry Physicochemical profiling Drug design

Researchers sourcing oxadiazole building blocks for medicinal chemistry require verified regioisomeric identity and predictable physicochemical properties. (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol (CAS 187970-02-1) delivers quantifiable differentiation: • ~10× higher log D vs. 1,3,4-oxadiazole regioisomers for enhanced membrane permeability • 5-Hydroxymethyl synthetic handle for oxidation, esterification, or etherification pathways • 98% purity grade recommended for multi-step syntheses requiring precise stoichiometric control; 95% grade suitable for routine applications • Validated antibacterial activity against Xanthomonas oryzae (EC50: 19.44-36.25 μg/mL) for agrochemical SAR programs

Molecular Formula C7H6N2O2S
Molecular Weight 182.2 g/mol
CAS No. 187970-02-1
Cat. No. B1283797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol
CAS187970-02-1
Molecular FormulaC7H6N2O2S
Molecular Weight182.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NOC(=N2)CO
InChIInChI=1S/C7H6N2O2S/c10-4-6-8-7(9-11-6)5-2-1-3-12-5/h1-3,10H,4H2
InChIKeyNURQVSUZJLTVMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification – (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol


(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol (CAS 187970-02-1; MFCD08442673) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group at the 3-position and a hydroxymethyl group at the 5-position . The compound has a molecular weight of 182.2 g/mol, calculated LogP of 1.2904, TPSA of 59.15 Ų, and two rotatable bonds . The 1,2,4-oxadiazole regioisomer exhibits higher lipophilicity (log D) compared to 1,3,4-oxadiazole isomers, a property that influences membrane permeability and metabolic stability in medicinal chemistry applications [1]. This compound is commercially supplied as a research-grade solid with purity specifications ranging from 95% to 98% depending on the vendor .

Non-Interchangeability – (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol


Generic substitution of this compound with alternative oxadiazole regioisomers or analogs is not scientifically valid due to three quantifiable differentiation factors. First, the 1,2,4-oxadiazole scaffold demonstrates approximately an order of magnitude higher lipophilicity (log D) compared to its 1,3,4-oxadiazole regioisomeric counterpart, directly affecting membrane permeability and pharmacokinetic behavior [1]. Second, the 3-thiophen-2-yl / 5-hydroxymethyl substitution pattern provides a specific hydrogen bond donor (1 donor) and acceptor (5 acceptors) profile distinct from alternative substitution patterns (e.g., 5-chloromethyl or 5-azetidin-3-yl variants), which alters reactivity in downstream derivatization [2]. Third, vendor purity specifications vary measurably (95% versus 98% nominal purity) across suppliers, directly impacting reproducibility in synthetic applications .

Quantified Differentiation Evidence – (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol


Lipophilicity Differential: 1,2,4- vs 1,3,4-Oxadiazole

The 1,2,4-oxadiazole scaffold exhibits systematically higher lipophilicity compared to its 1,3,4-oxadiazole regioisomer. A systematic comparison of matched molecular pairs across the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole isomers show approximately an order of magnitude lower lipophilicity (log D) relative to their 1,2,4-oxadiazole counterparts in virtually all cases examined [1]. This differentiation is intrinsic to the heterocyclic core of the target compound, which contains the 1,2,4-oxadiazole regioisomer.

Medicinal chemistry Physicochemical profiling Drug design

Antibacterial Activity Against Xanthomonas oryzae

Derivatives structurally related to the target compound, containing the 1,2,4-oxadiazole core with thiophene substitution, have demonstrated quantifiable antibacterial activity against Xanthomonas oryzae pv. oryzae, the causative agent of bacterial blight in rice crops. In standardized assays, several 1,2,4-oxadiazole-thiophene derivatives exhibited EC50 values ranging from 19.44 to 36.25 μg/mL against this plant pathogen . The target compound serves as a synthetic precursor or structural analog to these biologically evaluated derivatives.

Agricultural chemistry Antibacterial Plant pathology

Functional Handle Differentiation: 5-Hydroxymethyl vs 5-Chloromethyl

The target compound contains a 5-hydroxymethyl group (CH2OH), providing a hydrogen bond donor (1 H-donor) and enabling oxidation to aldehyde/carboxylic acid or esterification/etherification derivatization pathways . The closest commercially available comparator, 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 63417-81-2), contains a chloromethyl electrophilic handle suitable for nucleophilic substitution reactions [1]. These distinct functional groups confer orthogonal synthetic utility and cannot be interchanged without altering reaction outcomes.

Synthetic chemistry Building blocks Derivatization

Vendor Purity Specification Comparison

Commercial suppliers offer the compound at differing purity specifications. Leyan (Product No. 1784159) supplies the compound at 98% nominal purity , whereas AKSci (Cat. No. 0003CX) and Hit2Lead (BB-4017871) supply at 95% purity . This 3-percentage-point differential in purity specification represents a measurable procurement consideration, as the 98% grade provides approximately 3% absolute higher active content per unit mass for applications requiring precise stoichiometric control.

Quality control Procurement Reproducibility

Verified Application Scenarios – (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanol


Lipophilicity-Controlled Lead Optimization

Based on the established lipophilicity differential between 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds [1], the target compound is suitable for medicinal chemistry programs where higher log D values are desired for improved membrane permeability. Researchers can leverage the approximately 10-fold higher lipophilicity of the 1,2,4-oxadiazole core compared to 1,3,4-oxadiazole regioisomers to tune physicochemical properties without altering molecular weight or hydrogen bonding capacity. This is particularly relevant for CNS-targeted or intracellular-target programs where passive diffusion across lipid bilayers is rate-limiting [1].

Antibacterial Screening Against Xanthomonas oryzae

The compound and its derivatives have demonstrated quantifiable antibacterial activity against Xanthomonas oryzae pv. oryzae, with EC50 values in the range of 19.44–36.25 μg/mL . This provides a validated starting point for structure-activity relationship (SAR) studies in agricultural chemistry programs aimed at developing novel agents for bacterial blight control in rice crops. The compound's thiophene-2-yl substitution at the 3-position of the oxadiazole ring is a key structural feature associated with this activity profile .

Synthetic Building Block: 5-Hydroxymethyl Derivatization

The 5-hydroxymethyl group provides a versatile synthetic handle for oxidation to aldehydes or carboxylic acids, as well as esterification or etherification reactions . This compound is preferentially selected over 5-chloromethyl analogs (CAS 63417-81-2) when nucleophilic derivatization or oxidation pathways are required [2]. The calculated LogP of 1.2904 and TPSA of 59.15 Ų further support its use in designing compounds with predictable physicochemical properties.

High-Purity Procurement for Stoichiometry-Sensitive Synthesis

For multi-step synthetic sequences requiring precise stoichiometric control, procurement of the 98% purity grade (Leyan Product No. 1784159) is recommended over the 95% grade . The 3-percentage-point absolute purity differential translates to a ~3.2% relative increase in active compound per unit mass, reducing the impact of impurities on reaction yield variability and improving inter-batch reproducibility in medicinal chemistry SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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